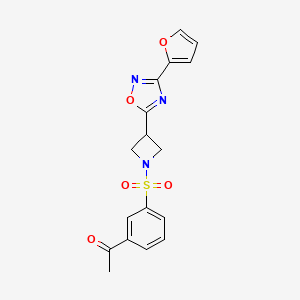

1-(3-((3-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)sulfonyl)phenyl)ethanone

Beschreibung

Eigenschaften

IUPAC Name |

1-[3-[3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl]sulfonylphenyl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O5S/c1-11(21)12-4-2-5-14(8-12)26(22,23)20-9-13(10-20)17-18-16(19-25-17)15-6-3-7-24-15/h2-8,13H,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCCZPUMXAFGBGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CC(C2)C3=NC(=NO3)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-((3-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)sulfonyl)phenyl)ethanone involves multiple steps, each tailored to introduce and modify specific functional groups:

Formation of the Furan Ring: Typically achieved through the cyclization of suitable precursors under acidic or basic conditions.

Synthesis of the 1,2,4-Oxadiazole Ring: This is often prepared by cyclodehydration reactions involving nitriles and amidoximes, using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

Introduction of the Azetidine Ring: Azetidine rings can be constructed through cyclization reactions involving amino alcohols or related substrates.

Sulfonylation: Introduction of the sulfonyl group is typically carried out via sulfonyl chlorides in the presence of a base.

Industrial Production Methods: Industrial-scale production of this compound would likely involve streamlined versions of the laboratory synthesis methods, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry may be employed to enhance reaction efficiency and scalability.

Analyse Chemischer Reaktionen

Oxidation Reactions

The oxadiazole and furan rings are susceptible to oxidation under controlled conditions:

-

Oxadiazole Ring Oxidation : Reacts with strong oxidizing agents (e.g., KMnO₄, H₂O₂) to form carboxylic acid derivatives or hydroxylated intermediates .

-

Furan Ring Oxidation : Undergoes epoxidation or ring-opening oxidation to yield diketones or maleic anhydride derivatives .

| Reactant Site | Oxidizing Agent | Major Product | Reference |

|---|---|---|---|

| 1,2,4-Oxadiazole | H₂O₂ | Carboxylic acid derivatives | |

| Furan-2-yl | KMnO₄ | 2,5-Diketone |

Reduction Reactions

Reductive modifications target the ketone, sulfonyl, and heterocyclic groups:

-

Ketone Reduction : LiAlH₄ or NaBH₄ reduces the acetyl group to a secondary alcohol .

-

Sulfonyl Group Reduction : Catalytic hydrogenation (Pd/C, H₂) converts sulfonyl to thioether.

| Functional Group | Reducing Agent | Product | Reference |

|---|---|---|---|

| Acetyl (C=O) | NaBH₄ | 1-(3-((3-(3-(Furan-2-yl)...)ethanol | |

| Sulfonyl (SO₂) | Pd/C, H₂ | Thioether derivative |

Substitution Reactions

Electrophilic and nucleophilic substitutions occur at reactive sites:

-

Azetidine Sulfonyl Group : Nucleophilic displacement with amines or alkoxides yields sulfonamide or sulfonate esters.

-

Oxadiazole Ring : Halogenation (Br₂, Cl₂) introduces halogens at the 5-position .

| Reaction Type | Reagent | Product | Reference |

|---|---|---|---|

| Nucleophilic (Sulfonyl) | NH₃ | Sulfonamide analog | |

| Electrophilic (Oxadiazole) | Br₂, FeCl₃ | 5-Bromo-1,2,4-oxadiazole |

Coupling Reactions

The furan and phenyl rings participate in cross-coupling reactions:

-

Suzuki-Miyaura Coupling : Pd-catalyzed coupling with aryl boronic acids modifies the phenyl ring.

-

Click Chemistry : Azide-alkyne cycloaddition functionalizes the azetidine nitrogen .

| Reaction | Catalyst | Product | Reference |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ | Biaryl derivatives | |

| Click Chemistry | Cu(I) | Triazole-linked conjugates |

Furan-Specific Reactions

The furan-2-yl group undergoes characteristic cycloadditions and electrophilic substitutions:

-

Diels-Alder Reaction : Reacts with dienophiles (e.g., maleic anhydride) to form bicyclic adducts .

-

Nitration : HNO₃/H₂SO₄ introduces nitro groups at the 5-position .

| Reaction | Conditions | Product | Reference |

|---|---|---|---|

| Diels-Alder | Heat, solvent | Bicyclic oxanorbornene derivative | |

| Electrophilic Nitration | HNO₃, H₂SO₄ | 5-Nitro-furan analog |

Mechanistic Insights

-

Oxadiazole Ring Stability : The 1,2,4-oxadiazole ring resists hydrolysis under acidic conditions but cleaves in basic media to form amidoximes .

-

Sulfonyl Reactivity : The sulfonyl group acts as a leaving group in SN2 reactions, enabling modular derivatization.

Biological Relevance of Derived Products

Wissenschaftliche Forschungsanwendungen

Numerous studies have demonstrated the biological activity of compounds containing the oxadiazole and furan moieties. The following table summarizes various applications and activities associated with this compound:

| Compound | Structure | Biological Activity |

|---|---|---|

| 1-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl) derivatives | Contains oxadiazole and furan rings | Antimicrobial, anticancer |

| 3,5-disubstituted oxadiazole derivatives | Similar structure | Antibacterial against Gram-positive bacteria |

| Azetidinyl sulfonamide derivatives | Incorporates azetidine and sulfonamide | Anticancer activity against various cell lines |

Antimicrobial Applications

Research indicates that compounds similar to 1-(3-((3-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)sulfonyl)phenyl)ethanone exhibit significant antimicrobial properties. For instance, studies have shown that oxadiazole derivatives possess enhanced activity against Gram-positive bacteria compared to Gram-negative strains .

A study focusing on 3,5-disubstituted oxadiazole derivatives reported that these compounds exhibited potent antibacterial activity against species such as Bacillus cereus and Bacillus thuringiensis . These findings highlight the potential of this compound as a candidate for developing new antimicrobial agents.

Anticancer Activity

The anticancer properties of compounds containing the oxadiazole moiety have been extensively studied. For example, derivatives of 1,3,4-oxadiazoles have shown promising results in cytotoxicity assays against various cancer cell lines such as HCT116 (colon cancer), MCF7 (breast cancer), and HUH7 (liver cancer) . The mechanism of action is believed to involve the induction of apoptosis in cancer cells through various pathways.

In particular, the incorporation of a furan ring into the structure enhances its interaction with biological targets, potentially leading to improved efficacy in anticancer applications .

Case Studies

Several case studies have documented the synthesis and biological evaluation of compounds related to this compound:

- Synthesis and Characterization : A study synthesized novel 1,3,4-oxadiazole derivatives via Mannich reactions and evaluated their antimicrobial properties using disc diffusion methods. The results indicated that these compounds had better activity against Gram-positive bacteria than Gram-negative ones .

- Cytotoxicity Assessment : Another study evaluated the cytotoxicity of synthesized oxadiazole derivatives using the NCI-60 cell line panel. The findings revealed significant cytotoxic effects on multiple cancer cell lines, suggesting their potential as anticancer agents .

Wirkmechanismus

The mechanism by which 1-(3-((3-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)sulfonyl)phenyl)ethanone exerts its effects depends on its specific application:

Molecular Targets: The compound may interact with specific enzymes, receptors, or other biological targets, modulating their activity.

Pathways Involved: Could involve pathways related to oxidative stress, signal transduction, or metabolic processes.

Mechanistic Insights: Detailed studies using techniques like X-ray crystallography, NMR spectroscopy, and molecular docking simulations can provide insights into its binding and activity.

Vergleich Mit ähnlichen Verbindungen

Structural Analog with Cyclopropyl-Substituted Oxadiazole

Compound : 1-(3-{[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]sulfonyl}phenyl)ethan-1-one (CAS: 1351631-64-5)

- Key Differences : Replaces furan-2-yl with a cyclopropyl group on the oxadiazole.

- Implications: Electronic Effects: Cyclopropyl is electron-neutral, reducing aromatic conjugation compared to furan. Bioactivity: Cyclopropyl groups are metabolically stable, possibly enhancing half-life in vivo compared to furan, which is prone to oxidation .

Pyridinone-Oxadiazole Hybrid (Mammalian Complex I Inhibitor)

Compound : 1-(3-Bromobenzyl)-5-(3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one

- Key Differences: Replaces azetidine-sulfonyl-phenyl-ethanone with a pyridinone ring and trifluoromethoxyphenyl-oxadiazole.

- Implications: Electronic Profile: The trifluoromethoxy group is strongly electron-withdrawing, enhancing electrophilicity and binding to electron-rich enzyme pockets. The absence of a sulfonyl group may reduce solubility compared to the target compound .

Fluorophenyl-Oxadiazole Urea Derivative (SARS-CoV-2 Inhibitor Candidate)

Compound : N-[3-(3-{1-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}ureido)-4-methylphenyl]acetamide

- Key Differences : Incorporates a urea linker and 4-fluorophenyl-oxadiazole instead of furan-oxadiazole.

- Implications: Electron Effects: Fluorine’s electronegativity increases oxidative stability and may enhance affinity for viral proteases.

Triazole-Oxadiazole Hybrid

Compound: 2-phenyl-1-(2-(5-(5-aryl-1,3,4-oxadiazol-2-ylamino)-4H-1,2,4-triazole-3-yl)phenyl)ethanone

- Key Differences : Combines triazole and oxadiazole heterocycles with a thioether linker.

- Implications :

Comparative Data Table

Biologische Aktivität

The compound 1-(3-((3-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)sulfonyl)phenyl)ethanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a unique arrangement of heterocycles, specifically a furan ring and an oxadiazole moiety. The synthesis typically involves multi-step organic reactions that allow for the formation of the desired molecular structure. Common methods include:

- Formation of Furan and Oxadiazole Moieties: Utilizing specific reagents and catalysts to synthesize the furan and oxadiazole components.

- Coupling Reactions: These reactions are crucial for attaching the azetidine and sulfonyl groups to the phenyl ring.

Antioxidant Activity

Studies have indicated that derivatives of oxadiazole compounds exhibit significant antioxidant properties. For instance, certain derivatives showed DPPH radical scavenging activity greater than that of ascorbic acid, suggesting that modifications in structure can enhance antioxidant efficacy .

Anticancer Activity

Research highlights the anticancer potential of 1,2,4-oxadiazole derivatives, with several studies reporting IC50 values indicating effective cytotoxicity against various cancer cell lines. For example:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 (Breast Cancer) | 0.48 |

| Compound B | HCT-116 (Colon Cancer) | 0.78 |

| Reference (Prodigiosin) | MCF-7 | 1.93 |

These results demonstrate that certain modifications can lead to enhanced anticancer activity compared to established treatments like doxorubicin .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets such as enzymes and receptors. The presence of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) on the aromatic rings significantly influences its activity. For example:

- EWGs tend to decrease antiproliferative potency.

- EDGs enhance activity, making them crucial in the design of more effective derivatives .

Case Studies

Recent studies have focused on the synthesis and evaluation of similar compounds derived from oxadiazoles:

- Hybrid Compounds: Research has demonstrated that hybrid compounds combining furan-based oxadiazoles with sugar moieties exhibit promising anticancer properties.

- Structure-Activity Relationship (SAR): Analysis has shown that specific substitutions at various positions on the aromatic rings can drastically alter biological activity, emphasizing the importance of careful molecular design .

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing this compound, and how can reaction conditions be optimized?

- The synthesis involves multi-step reactions, including azetidine ring formation, oxadiazole cyclization, and sulfonation. Critical challenges include:

- Azetidine ring closure : Requires polar aprotic solvents (e.g., DMF) and catalysts (e.g., K₂CO₃) to stabilize intermediates .

- Oxadiazole cyclization : High temperatures (100–120°C) and dehydrating agents (POCl₃) are necessary to promote intramolecular cyclization .

- Sulfonation : Controlled addition of sulfonyl chloride derivatives to avoid over-substitution .

- Optimization strategy : Use HPLC or TLC to monitor reaction progress and adjust stoichiometry/solvent polarity iteratively .

Q. How can researchers confirm the structural integrity of the compound post-synthesis?

- Spectroscopic validation :

- ¹H/¹³C NMR : Identify furan (δ 6.3–7.1 ppm), oxadiazole (δ 8.5–9.0 ppm), and azetidine (δ 3.5–4.5 ppm) protons .

- IR spectroscopy : Confirm sulfonyl (S=O stretching at 1150–1250 cm⁻¹) and ketone (C=O at 1680–1720 cm⁻¹) groups .

- X-ray crystallography : Resolve azetidine ring puckering and sulfonyl group geometry .

Advanced Research Questions

Q. What in vitro assays are suitable for evaluating its bioactivity, and how can contradictory data be resolved?

- Assay selection :

- Antimicrobial activity : Broth microdilution (MIC against S. aureus and E. coli) .

- Enzyme inhibition : Fluorescence-based assays for kinases or proteases linked to oxadiazole’s electron-deficient core .

- Data contradiction analysis :

- Solubility effects : Poor aqueous solubility may artifactually reduce bioactivity; use DMSO controls ≤1% .

- Metabolic stability : Test liver microsome assays to rule out rapid degradation masking activity .

Q. How can computational modeling predict its binding modes and guide structural modifications?

- Molecular docking :

- Use AutoDock Vina to simulate interactions with ATP-binding pockets (e.g., EGFR kinase). The oxadiazole’s π-π stacking and sulfonyl’s hydrogen bonding are critical .

- QSAR studies :

- Modify the furan substituent (e.g., electron-withdrawing groups) to enhance binding affinity. Data from similar triazole derivatives show a 20–30% increase in potency with nitro groups .

Q. What strategies mitigate cytotoxicity while retaining target activity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.